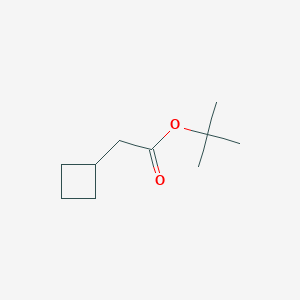

Tert-butyl cyclobutylacetate

Description

Contextualization within Ester and Cycloalkane Chemistry

The chemical nature of tert-butyl cyclobutylacetate is defined by its two primary functional components: the ester group and the cyclobutane (B1203170) ring.

Ester Chemistry: Esters are a fundamental class of organic compounds characterized by a carbonyl center bonded to two oxygen atoms, one of which is connected to an alkyl or aryl group. They are commonly synthesized through the esterification of a carboxylic acid with an alcohol, often under acidic conditions. orgsyn.org The properties and reactivity of an ester are heavily influenced by the nature of the constituent carboxylic acid and alcohol. The formation of esters involving sterically hindered alcohols like tert-butanol (B103910) can be challenging and may require specific reagents or catalysts to proceed efficiently. orgsyn.org Esters are prevalent in nature and are crucial intermediates in numerous synthetic pathways. rsc.org

Cycloalkane Chemistry: Cycloalkanes are saturated hydrocarbons containing one or more rings of carbon atoms. msu.edu Unlike their open-chain counterparts, cycloalkanes have reduced conformational flexibility. pressbooks.pub Four-membered rings like cyclobutane possess significant angle strain due to the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°. pressbooks.pub This inherent ring strain makes them more reactive than larger cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311) and renders them valuable as synthetic intermediates for various chemical transformations, including ring-opening and ring-expansion reactions. researchgate.netiptsalipur.org The unique puckered structure of the cyclobutane ring can also be exploited to influence the three-dimensional orientation of substituents, a critical aspect in the design of bioactive molecules. ru.nl

This compound thus represents a convergence of these two areas, embodying the reactivity of an ester functional group attached to a strained, cyclic aliphatic scaffold.

Significance of Tert-butyl and Cyclobutyl Moieties in Organic Transformations

The tert-butyl and cyclobutyl groups each impart distinct and significant properties to the molecule, influencing its stability, reactivity, and potential applications in synthesis.

The Tert-butyl Moiety: The tert-butyl group, a quaternary alkyl substituent, is exceptionally bulky. This steric hindrance is a defining characteristic that chemists frequently exploit. fiveable.meresearchgate.net In the context of esters, the tert-butyl group can serve as a protecting group for a carboxylic acid. rsc.org A tert-butyl ester is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to regenerate the carboxylic acid. researchgate.net This stability and selective removal make it a valuable tool in multi-step organic synthesis where other functional groups might be sensitive to different reaction conditions. rsc.orgpearson.com The bulkiness of the tert-butyl group can also direct the stereochemical outcome of reactions at nearby centers and can kinetically stabilize molecules against decomposition. fiveable.meresearchgate.netrsc.org For instance, the presence of a tert-butyl group can accelerate the rate of certain elimination reactions by stabilizing the transition state. fiveable.me

The Cyclobutyl Moiety: The cyclobutane ring is more than just a cyclic alkane; its inherent strain and distinct conformation make it an important structural motif in organic chemistry. researchgate.net Cyclobutane derivatives are found in a number of natural products and are increasingly incorporated into pharmaceutical candidates. ru.nlrsc.org The inclusion of a cyclobutyl ring can improve a molecule's metabolic stability, provide conformational restriction to lock a molecule in a bioactive shape, and serve as a scaffold to orient functional groups in specific spatial arrangements. ru.nl The strain energy of the cyclobutane ring can be harnessed as a driving force for ring-opening reactions, providing access to a variety of linear compounds that might be difficult to synthesize otherwise. researchgate.net Consequently, the development of synthetic methods to create substituted cyclobutanes is an active area of research. galchimia.com

Overview of Current Research Landscape and Future Trajectories

While specific academic studies focusing exclusively on this compound are not abundant, the broader research context of its constituent parts provides a clear picture of its relevance and potential.

Current Research: The primary synthesis of this compound is achieved through the esterification of cyclobutanecarboxylic acid with tert-butanol, typically catalyzed by an acid or using coupling agents like dicyclohexylcarbodiimide. orgsyn.orgvulcanchem.com Current research in this area is largely focused on the development of novel synthetic methodologies for creating functionalized cyclobutane structures. rsc.org For example, researchers are exploring iron-catalyzed reactions to synthesize multi-substituted cyclobutylamines, which are valuable frameworks for pharmaceuticals. rsc.org Other studies focus on the unique reactivity of cyclobutane derivatives in various transformations. The Curtius rearrangement of 1-(3-oxocyclobutyl) carboxylic acid in the presence of tert-butanol, for instance, leads to interesting rearranged products rather than the simple tert-butyl carbamate, highlighting the influence of the ring structure on reactivity. nih.gov The pulsed infrared laser-induced reaction of cyclobutyl acetate (B1210297) has also been studied to understand the synthesis of thermally labile compounds. acs.org

Future Trajectories: The future of research involving structures like this compound is likely to advance on several fronts. A key direction will be the development of more efficient, scalable, and stereoselective methods for the synthesis of complex cyclobutane derivatives. galchimia.com As our understanding of the role of the cyclobutyl moiety in medicinal chemistry grows, there will be an increasing demand for versatile building blocks like this compound and its analogues for the construction of new drug candidates. ru.nl The unique physical and chemical properties imparted by the combination of the strained ring and the bulky ester group may also find applications in materials science, for example, in the synthesis of specialized polymers or liquid crystals. Further exploration into the reactions of such esters could uncover novel transformations and provide deeper insights into the interplay of steric and electronic effects in organic chemistry.

Table of Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

79033-94-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

tert-butyl 2-cyclobutylacetate |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |

InChI Key |

AAXAHVCUPQWNPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Cyclobutylacetate and Analogues

Strategies for Constructing the Cyclobutyl Core

The formation of the four-membered cyclobutane (B1203170) ring is a cornerstone of the synthesis of tert-butyl cyclobutylacetate. Several distinct approaches have been developed, each with its own advantages and substrate scope. These methods include cycloaddition reactions, ring expansion and contraction strategies, and the functionalization of pre-existing cyclobutane skeletons.

Cycloaddition Reactions for Ring Formation

[2+2] cycloaddition reactions are a primary and widely utilized method for the direct formation of cyclobutane rings. aklectures.com These reactions involve the union of two unsaturated molecules, typically alkenes, to form a four-membered ring. The specific nature of the reactants and the reaction conditions, such as the use of light or transition metal catalysts, can influence the efficiency and stereoselectivity of the cycloaddition.

In the context of synthesizing precursors for this compound, the [2+2] cycloaddition of ethylene (B1197577) with an acrylic acid ester is a conceptually straightforward approach. For instance, the reaction between ethylene and methyl acrylate (B77674) can yield methyl cyclobutanecarboxylate (B8599542), a direct precursor to the target molecule via transesterification.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethylene | Methyl Acrylate | Photochemical irradiation | Methyl cyclobutanecarboxylate | Moderate | amazonaws.com |

| Ethylene | Ketene derivatives | Thermal or photochemical | Cyclobutanone derivatives | Varies | harvard.edubohrium.com |

| Allenes | Alkenes/Alkynes | Thermal, photochemical, or microwave | Substituted cyclobutanes/cyclobutenes | Good | csic.es |

Ring Contraction and Expansion Approaches for Cyclobutyl Scaffolds

Alternative strategies to cycloadditions for constructing the cyclobutyl core involve the rearrangement of existing ring systems. These include the expansion of smaller rings, such as cyclopropanes, and the contraction of larger rings, like cyclopentanes.

Ring expansion of cyclopropyl (B3062369) derivatives can be an effective method for generating cyclobutane rings. For example, cyclopropyl N-tosylhydrazones can undergo a rhodium(II)-catalyzed ring expansion to yield cyclobutenes, which can then be hydrogenated to the corresponding cyclobutanes. nrochemistry.com

Conversely, ring contraction of five-membered rings provides another pathway to cyclobutane structures. A notable example is the Favorskii rearrangement of α-halocyclopentanones. In the presence of a base, these compounds undergo a ring contraction to produce cyclobutanecarboxylic acid derivatives. wikipedia.orgorganic-chemistry.org This method is particularly useful for accessing cyclobutanes with a carboxylic acid or ester functionality directly attached to the ring.

| Starting Material | Reaction Type | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropyl N-tosylhydrazone | Ring Expansion | Rh₂(OAc)₄, NaOtBu | Cyclobutene | High | nrochemistry.com |

| α-Halocyclopentanone | Favorskii Rearrangement (Ring Contraction) | Base (e.g., alkoxide) | Cyclobutanecarboxylic acid ester | Good | nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Polysubstituted Pyrrolidine | Ring Contraction | Hydroxy(tosyloxy)iodobenzene, NH₄CO₂NH₂ | Substituted Cyclobutane | Low to Good | acs.org |

Functionalization and Derivatization of Pre-existing Cyclobutyl Systems

In some synthetic strategies, a pre-formed cyclobutane ring is functionalized to introduce the desired acetate (B1210297) side chain. This approach often relies on modern C-H functionalization techniques, which allow for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation and alkylation of cyclobutanes. nih.govnih.govchemrxiv.org For instance, a cyclobutane carboxylic acid can be coupled with a suitable partner to introduce the necessary functional group. While direct introduction of an acetate group via C-H activation is less common, this methodology can be used to synthesize precursors that can be subsequently converted to the target molecule.

Introduction of the Tert-butyl Ester Moiety

Once the cyclobutylacetic acid core or a suitable precursor is obtained, the final step involves the introduction of the tert-butyl ester group. This can be achieved through direct esterification of the carboxylic acid or by transesterification from another ester.

Direct Esterification Techniques

Direct esterification of a carboxylic acid with tert-butanol (B103910) is a common method for the synthesis of tert-butyl esters. Due to the steric hindrance of the tert-butyl group, these reactions often require specific activating agents or catalysts.

One effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgnih.govresearchgate.netsemanticscholar.org This system cleanly converts carboxylic acids to their corresponding tert-butyl esters under mild conditions. Another approach is the use of a solid acid catalyst, such as silicotungstic acid supported on bentonite, for the esterification of carboxylic acids with tert-butanol. semanticscholar.orgmdpi.com

| Carboxylic Acid | Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various Carboxylic Acids | Di-tert-butyl dicarbonate | DMAP | Tert-butyl ester | Good to Excellent | nih.govresearchgate.netsemanticscholar.orgresearchgate.net |

| Acetic Acid | tert-Butanol | Silicotungstic acid/Bentonite | Tert-butyl acetate | ~87% | semanticscholar.orgmdpi.com |

| Various Carboxylic Acids | tert-Butanol | DMAP or Calcined Hydrotalcite | Tert-butyl ester | 40-60% | researchgate.net |

Transesterification Processes

Transesterification is an alternative route to tert-butyl esters, which involves the conversion of a more common ester, such as a methyl or ethyl ester, into the desired tert-butyl ester. This process is typically base-catalyzed.

Potassium tert-butoxide is a strong, non-nucleophilic base that is effective in promoting the transesterification of esters. organic-chemistry.orgmasterorganicchemistry.com The reaction of a methyl or ethyl cyclobutylacetate with potassium tert-butoxide in a suitable solvent would lead to the formation of this compound. The equilibrium of this reaction can be driven towards the product by using an excess of tert-butanol or by removing the lower-boiling alcohol (methanol or ethanol) that is formed as a byproduct.

| Starting Ester | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl or Ethyl Esters | Potassium tert-butoxide | tert-Butanol | Tert-butyl ester | Good | organic-chemistry.orgresearchgate.neterpublication.orgorganic-chemistry.org |

Green Chemistry Approaches in Tert-butyl Ester Synthesis

The synthesis of tert-butyl esters, including this compound, is increasingly benefiting from the principles of green chemistry, which prioritize sustainability, efficiency, and reduced environmental impact. A notable advancement is the use of di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source facilitated by electromagnetic milling. rsc.org This method is distinguished by its solvent-free and base-free conditions, operating without external heating, which makes it an appealing option for eco-friendly synthesis. rsc.org The mechanism involves the magnetization of ferromagnetic rods used as grinding media, which then play a role in bond activation. rsc.org

Another sustainable approach involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. rsc.org Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater efficiency. This method has been shown to be a more versatile and sustainable process for producing tertiary butyl esters. rsc.org These green methodologies represent a significant shift away from traditional methods that often require harsh conditions and produce substantial waste. google.com

| Method | Key Features | Advantages |

| Electromagnetic Milling | Uses (Boc)2O; Solvent-free, base-free, no external heating. rsc.org | Eco-friendly, suitable for sensitive molecules. rsc.org |

| Flow Microreactors | Continuous flow process. rsc.org | Efficient, versatile, sustainable, improved safety. rsc.org |

Utilization of Tert-butyl Precursors and Alkylating Agents

The formation of the tert-butyl ester group relies on a variety of precursors and alkylating agents, each with specific applications and reaction conditions.

Tert-butanol and Isobutylene (B52900): The traditional and most direct precursors are tert-butanol and isobutylene. researchgate.netresearchgate.net Esterification with tert-butanol often requires acid catalysis and reagents like boron trifluoride diethyl etherate to proceed effectively. researchgate.net The reaction of a carboxylic acid with isobutylene is another common acid-catalyzed method. google.com

Tert-butyl Acetate: In a process known as transesterification, tert-butyl acetate can serve as the tert-butyl donor in the presence of a strong acid catalyst like perchloric acid. nih.gov

Di-tert-butyl dicarbonate ((Boc)2O): As mentioned previously, (Boc)2O is a widely used reagent, particularly in methods aiming for milder conditions. rsc.orgnih.gov

Tert-butyl 2,2,2-trichloroacetimidate: This reagent is employed for synthesizing tert-butyl esters and ethers under mild conditions, typically yielding good results. enamine.net It is particularly useful for substrates that may be sensitive to the harsh conditions of traditional acid-catalyzed esterification. organic-chemistry.org

Tert-butyl Chloride: Prepared from tert-butyl alcohol and hydrochloric acid, tert-butyl chloride can also be used as a tert-butylating agent. orgsyn.org

The choice of precursor is often dictated by the substrate's sensitivity, desired reaction conditions, and scalability.

Multi-Component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for this compound is not prominently documented, the principles are applicable to the synthesis of its complex analogues. For instance, Prins-type cyclization reactions have been used to synthesize substituted spirocyclic tetrahydropyrans. nih.gov This type of reaction builds a complex heterocyclic framework in a single step, and the resulting structures can be further functionalized. Such a strategy could conceivably be adapted to construct a cyclobutane ring with the necessary functionality for subsequent esterification or to incorporate the ester group during the MCR itself. These convergent approaches are of immense value in medicinal chemistry for rapidly generating libraries of structurally diverse molecules. nih.gov

Diastereoselective and Enantioselective Synthetic Approaches

Controlling the stereochemistry of the cyclobutane ring is crucial when synthesizing analogues of this compound for applications in medicinal chemistry and materials science. acs.orgnih.gov Several powerful strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One effective method involves the sulfa-Michael addition using cyclobutenes. This approach can produce thio-substituted cyclobutanes with high diastereomeric ratios (dr >95:5). rsc.orgresearchgate.net By employing a chiral squaramide bifunctional acid-base catalyst, high enantioselectivity (er up to 99.7:0.3) can also be achieved. rsc.orgresearchgate.net

Another sophisticated approach is a cascade reaction that combines an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. acs.orgnih.gov This method provides access to a wide range of chiral cyclobutanes in good yields and with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). acs.orgnih.gov Rhodium-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes also offer a novel pathway to diastereoselectively synthesize substituted cyclobutanes. nih.gov

| Approach | Key Transformation | Stereochemical Outcome |

| Michael Addition | Addition of a nucleophile to a cyclobutene. rsc.orgresearchgate.net | High diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net |

| Cascade Reaction | Asymmetric allylic etherification / [2+2] photocycloaddition. acs.orgnih.gov | Excellent diastereo- and enantioselectivity. acs.orgnih.gov |

| Rhodium Catalysis | C-C bond cleavage of alkylidenecyclopropanes. nih.gov | Diastereoselective formation of cyclobutane rings. nih.gov |

Process Development and Scalability Considerations in Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, more industrially viable process presents a unique set of challenges. For ester synthesis, including that of this compound, key considerations include reaction efficiency, product isolation, safety, and cost-effectiveness.

A critical aspect of process development is the optimization of reaction conditions. For example, in the synthesis of the potent anticancer agent largazole, which contains an ester linkage, coupling reagents and reaction temperatures were carefully optimized to improve yield and significantly suppress side reactions during scale-up. nih.gov

Furthermore, the choice of technology can impact scalability. The adoption of continuous flow reactors can offer a safer and more efficient alternative to large-scale batch reactors, as demonstrated in the synthesis of various esters. rsc.orgacs.orgorganic-chemistry.org This approach allows for better control over reaction parameters and can lead to higher yields and purity, making it an attractive option for the scalable production of fine chemicals. acs.org

Mechanistic Investigations and Reaction Pathways

Mechanistic Studies of Ester Formation and Cleavage Reactions

The formation of tert-butyl esters, including tert-butyl cyclobutylacetate, can be achieved through various methods. One common approach involves the reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) under acidic conditions. thieme-connect.com A particularly efficient method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which can directly convert carboxylic acids into their tert-butyl esters in high yields. thieme-connect.com

The cleavage of the tert-butyl ester group is a cornerstone of its use as a protecting group in organic synthesis, prized for its stability against many nucleophiles and reducing agents and its convenient removal under acidic conditions. thieme-connect.com The mechanism of acid-catalyzed hydrolysis typically proceeds via an AAL1 pathway. This involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is a key intermediate.

Under acidic conditions, the hydrolysis involves the fission of the alkyl-oxygen bond. researchgate.net This contrasts with the base-catalyzed hydrolysis (saponification) of other esters, which typically occurs through an acyl-oxygen bond fission (BAC2 mechanism). researchgate.net The stability of the tertiary carbocation makes the tert-butyl group an excellent protecting group that can be selectively removed. youtube.com

Several mild and selective methods for the cleavage of tert-butyl esters have been developed to avoid harsh acidic conditions. Molecular iodine has been shown to be an effective catalyst for the chemoselective hydrolysis of tert-butyl esters, leaving other acid-labile groups intact. researchgate.netresearchgate.net Another method employs silica (B1680970) gel in refluxing toluene (B28343) to achieve good yields of the corresponding carboxylic acids. researchgate.net More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane has been reported for the mild deprotection of tert-butyl esters, facilitating the cleavage of the C-O bond under neutral conditions. acs.orgorganic-chemistry.org

Radical Processes and Electron Transfer Mechanisms in Reactions Involving Tert-butyl Groups

The tert-butyl group can be involved in various radical processes. The tert-butyl radical, (CH₃)₃C•, is a reactive intermediate that can be generated through methods like the homolytic cleavage of a C-X bond (e.g., from tert-butyl bromide) using UV light or heat. derbytelegraph.co.uk This radical is stabilized by the steric hindrance provided by the three methyl groups. derbytelegraph.co.uk

Electron transfer mechanisms are also significant. In certain systems, the insertion of tert-butyl groups can raise the LUMO (Lowest Unoccupied Molecular Orbital) level, likely due to hyperconjugation and electrostatic effects. nih.govrsc.orgsemanticscholar.org This modification of molecular orbital energies can influence the electrochemical properties of the molecule. nih.govrsc.org

The tert-butoxyl radical (t-BuO•), formed from reagents like tert-butyl hydroperoxide (TBHP), is another important radical species. organic-chemistry.orgprinceton.edu It can participate in reactions such as hydrogen atom transfer (HAT) from suitable donors. princeton.eduacs.org Photochemical studies on compounds containing tert-butyl groups, such as tert-butyl peresters, have shown the formation of various radical intermediates upon irradiation. nih.govresearchgate.netmdpi.comrsc.org

Nucleophilic Substitution Pathways and Carbocation Intermediates

A defining feature of the reactivity of tert-butyl esters is the formation of the tert-butyl carbocation, (CH₃)₃C⁺, as a stable intermediate. ucla.edu This tertiary carbocation's stability is attributed to the electron-donating inductive effects and hyperconjugation from the three methyl groups, which delocalize the positive charge. libretexts.orglibretexts.orgquora.com In general, the stability of carbocations increases from primary to secondary to tertiary. libretexts.orglibretexts.org

The formation of this stable carbocation intermediate is the rate-limiting step in Sₙ1 (unimolecular nucleophilic substitution) reactions involving tert-butyl derivatives. libretexts.org The cleavage of this compound under acidic conditions is a classic example, where the departure of the tert-butyl group as a carbocation is facilitated by its inherent stability. quora.com This carbocation can then be trapped by a nucleophile (like water during hydrolysis) or lose a proton to form isobutylene.

While the tert-butyl group readily forms a carbocation, nucleophilic substitution at the cyclobutyl carbon is less straightforward. Nucleophilic displacement reactions on cyclobutyl systems have been studied, and their reactivity is influenced by ring strain and the potential for rearrangements. acs.org Compared to open-chain systems, the rates and mechanisms can differ significantly.

Catalytic Reaction Mechanisms Involving Tert-butyl-Containing Compounds

Catalysis plays a crucial role in both the formation and cleavage of tert-butyl esters.

Catalytic Formation: The synthesis of tert-butyl esters can be catalyzed by small amounts of strong acids. thieme-connect.com For instance, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been used in catalytic amounts to convert various carboxylic acids into their corresponding tert-butyl esters with high efficiency. thieme-connect.comorganic-chemistry.org

Catalytic Cleavage: A variety of catalytic systems have been developed for the deprotection of tert-butyl esters under mild conditions.

Lewis Acids: Mild Lewis acids can catalyze the cleavage. For example, molecular iodine (I₂) acts as a mild Lewis acidic catalyst for the hydrolysis of tert-butyl esters. researchgate.net

Radical Cations: The tris-4-bromophenylamminium radical cation (magic blue) can catalytically facilitate the cleavage of the C-O bond in tert-butyl esters, often accelerated by a sacrificial reagent like triethylsilane. acs.orgorganic-chemistry.org This method avoids the need for strong acids or bases.

Solid-Phase Catalysts: Silica gel has been used as a heterogeneous catalyst for the cleavage of tert-butyl esters in refluxing toluene. researchgate.net

These catalytic methods offer high chemoselectivity, allowing for the removal of the tert-butyl group while preserving other sensitive functional groups within a molecule. researchgate.net

Impact of Steric and Electronic Effects from Tert-butyl and Cyclobutyl Moieties on Reactivity

The reactivity of this compound is profoundly influenced by the distinct steric and electronic properties of its constituent groups.

Tert-butyl Group:

Steric Effects: The tert-butyl group is exceptionally bulky, a property often referred to as the "tert-butyl effect". researchgate.net This steric hindrance can significantly slow down or inhibit reactions at adjacent sites. researchgate.net In esterification, for example, the bulkiness can make it difficult for nucleophiles to approach the carbonyl carbon, which is why acid-catalyzed hydrolysis proceeds via C-O bond cleavage (AAL1) rather than acyl-oxygen cleavage (AAC2). nih.govacs.org

Electronic Effects: The tert-butyl group is generally considered electron-donating through inductive effects and hyperconjugation. libretexts.orgquora.comstackexchange.com This electron-donating nature is key to stabilizing the adjacent carbocation intermediate, which is crucial for its cleavage mechanism. libretexts.orglibretexts.org

Cyclobutyl Group:

Steric and Conformational Effects: The cyclobutyl ring is a strained, non-planar system. This ring strain and its conformational properties influence the reactivity of the molecule. researchgate.netacs.orgnih.gov For instance, reactions involving the cyclobutane (B1203170) ring can be affected by the relief of ring strain in the transition state.

Electronic Effects: The C-C bonds within the cyclobutane ring possess a slightly increased p-character, while the C-H bonds have more s-character. researchgate.net The reactivity of cyclobutanes tends to be more similar to flexible, larger rings than to the highly strained and reactive cyclopropane (B1198618) ring. researchgate.net The cyclobutyl group's electronic influence can be transmitted through the molecule, affecting the properties of the ester functional group. researchgate.net

The combination of the bulky, electron-donating tert-butyl group and the strained cyclobutyl ring creates a unique chemical environment that dictates the specific reaction pathways and rates for this compound.

Photo-induced and Electro-chemical Reaction Mechanisms

Photo-induced Reactions: Photochemical reactions can induce cleavage of ester groups. The photolysis of aryl tert-butyl ethers, a related class of compounds, in methanol (B129727) has been shown to proceed from the singlet excited state, leading to cleavage products. acs.org Similarly, laser flash photolysis of tert-butyl peresters generates radical intermediates. nih.gov For this compound, irradiation with UV light could potentially lead to radical-based transformations or electrocyclic reactions involving the cyclobutane ring, such as ring-opening to form a diene, although such reactions are more common for cyclobutenes. masterorganicchemistry.com

Electro-chemical Reactions: Electrochemical methods provide an alternative pathway for inducing reactions in cyclobutane systems.

Oxidative Cycloadditions: Anodic oxidation can be used to generate alkene radical cations, which can then undergo [2+2] cycloaddition reactions to form cyclobutane rings. acs.orgnih.gov

Reductive Ring Opening: An electrochemical, acid-free protocol has been developed for the hydrogenation of strained rings like donor-acceptor cyclobutanes. chemrxiv.org The reaction is initiated by the reduction of a carbonyl group, leading to the opening of the strained ring. chemrxiv.org

Oxidative Cyclization: The electrochemical oxidative cyclization of certain precursors has been used as a key step in the scalable synthesis of complex cyclobutane derivatives. thieme-connect.com

These studies suggest that the cyclobutyl moiety in this compound could be susceptible to electrochemical transformations, either through direct oxidation/reduction of the ring or through reactions mediated by the ester group.

Advanced Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of a compound. By interacting with molecules, electromagnetic radiation can reveal detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of each atom. For tert-butyl cyclobutylacetate, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group and the cyclobutane (B1203170) ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum due to the shielding effect of the adjacent quaternary carbon. nih.gov The protons on the cyclobutane ring would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. nih.gov The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the cyclobutane ring.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.45 | Singlet | 9H |

| -CH-COO- | 2.90 - 3.10 | Multiplet | 1H |

| Ring -CH₂- | 1.80 - 2.40 | Multiplet | 6H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals are expected for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclobutane ring.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 174 - 176 |

| -C (CH₃)₃ | 80 - 82 |

| -C(C H₃)₃ | 27 - 29 |

| -C H-COO- | 40 - 45 |

| Ring -C H₂- | 20 - 30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This peak is typically found in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, characteristic C-O stretching vibrations for the ester group would be observed in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutane and tert-butyl groups just below 3000 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1740 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| sp³ C-H | Stretch | 2850 - 2980 | Medium to Strong |

| CH₂ (Cyclobutane) | Bend | ~1450 | Medium |

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the C=O stretch would also be visible in the Raman spectrum, although typically weaker than in the IR spectrum. The C-C bond vibrations of the cyclobutane ring and the tert-butyl group would be expected to give rise to distinct signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₁₆O₂), the molecular ion peak [M]⁺ would be expected at m/z 156. However, the molecular ion may be weak or absent in electron ionization (EI) mass spectrometry due to the facile fragmentation of the tert-butyl group. pearson.com The most prominent peak in the spectrum is often the base peak, which corresponds to the most stable fragment ion. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) to form a protonated carboxylic acid. Another common fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃) to form an acylium ion.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Fragment Ion | Proposed Structure |

| 100 | [M - C₄H₈]⁺ | Cyclobutanecarboxylic acid cation |

| 99 | [M - •OC(CH₃)₃]⁺ | Cyclobutylacylium ion |

| 83 | [C₅H₇O]⁺ | From cleavage of the cyclobutane ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. whitman.edu By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, from which the precise atomic positions, bond lengths, and bond angles can be determined.

For this compound, X-ray crystallography could provide unambiguous proof of its molecular structure and conformation in the solid state. This technique would be particularly valuable for determining the puckering of the cyclobutane ring and the relative orientation of the tert-butyl and acetate (B1210297) groups. As of the current literature, a crystal structure for this compound has not been reported. The ability to obtain a single crystal of suitable quality is a prerequisite for this analysis.

Chromatographic Separation and Purity Assessment Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. nih.gov For a non-volatile compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment.

Method Development: A typical HPLC method for this compound would involve a C18 stationary phase, which is nonpolar. The mobile phase would likely consist of a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the ratio of the solvents in the mobile phase, the retention time of the compound can be optimized for effective separation from any impurities. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector.

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

Validation: Once a suitable HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision. nih.gov Method validation is a critical component of quality control in chemical research and industry. The validation process typically involves assessing several parameters:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Gas Chromatography (GC) for Volatile Component Analysis and Purity Profiling

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like esters. For a compound such as this compound, GC would be instrumental in determining its purity and identifying any volatile impurities. The methodology involves injecting a small sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

A typical GC setup for analyzing a volatile ester would involve a capillary column, such as one with a non-polar or mid-polar stationary phase, and a Flame Ionization Detector (FID) for its high sensitivity to organic compounds. The purity of this compound would be assessed by the relative area of its corresponding peak in the chromatogram.

Hypothetical GC Parameters for this compound Analysis:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

This table represents a hypothetical set of parameters and would require optimization for the actual compound.

Preparative Chromatography for Compound Isolation and Purification

For the isolation and purification of this compound from a reaction mixture, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but on a much larger scale to isolate quantities of the compound for further study or use.

Preparative Gas Chromatography (Prep-GC) could be employed for volatile compounds. In this setup, a larger-bore column is used, and the separated components are collected as they elute from the column. Alternatively, for less volatile or thermally sensitive compounds, preparative liquid chromatography would be utilized. The selection of the stationary and mobile phases is critical for achieving optimal separation of the target compound from byproducts and unreacted starting materials.

Illustrative Preparative LC Conditions for Ester Purification:

| Parameter | Description |

| Column | Silica (B1680970) gel (e.g., 20-45 µm particle size) |

| Mobile Phase | A gradient of hexane (B92381) and ethyl acetate |

| Detection | UV detector (if the compound has a chromophore) or Refractive Index (RI) detector |

| Fraction Collection | Automated fraction collector triggered by detector signal |

These conditions are illustrative and would need to be tailored based on the specific properties of this compound and its impurities.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) would be the definitive method for identifying this compound and elucidating the structure of any impurities. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that allows for confident identification by comparison with spectral libraries or by interpretation of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. While this compound is likely volatile enough for GC-MS, LC-MS could be employed for the analysis of less volatile reaction byproducts or for monitoring the reaction progress. An LC-MS system would separate the components of a mixture by liquid chromatography before they are introduced into the mass spectrometer for detection and identification.

Expected Mass Spectrometry Data for this compound:

| Ionization Mode | Expected Molecular Ion [M]+ or [M+H]+ | Key Fragment Ions |

| Electron Ionization (EI) for GC-MS | m/z 170 (tentative) | Fragments corresponding to the loss of the tert-butyl group, the cyclobutyl group, and other characteristic ester fragmentations. |

| Electrospray Ionization (ESI) for LC-MS | m/z 171 (tentative) | Dependent on ionization conditions, but would likely show the protonated molecule and adducts. |

This table is based on the expected molecular weight of this compound and general fragmentation patterns of esters.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the conformational landscape of molecules. For tert-butyl cyclobutylacetate, DFT calculations would be employed to identify stable conformers and the transition states connecting them. By mapping the potential energy surface, researchers can determine the relative energies of different spatial arrangements of the atoms, providing insight into the molecule's flexibility and preferred shapes.

Ab initio and semi-empirical methods are also valuable for elucidating electronic structure. Ab initio methods, which are based on first principles of quantum mechanics, can provide highly accurate descriptions of electron distribution and orbital energies. Semi-empirical methods, which incorporate some experimental data, offer a computationally less expensive alternative for larger systems, while still providing valuable electronic insights.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. By simulating the movements of atoms and bonds over time, MD can reveal the dynamic nature of this compound's conformational landscape. This approach would allow for the exploration of accessible conformations and the transitions between them under various conditions, providing a more complete picture than static quantum chemical calculations alone.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, these methods could be used to model potential reaction pathways, such as hydrolysis of the ester group. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and predict the most likely reaction mechanisms.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical methods can be used to predict various spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These predicted parameters can then be compared with experimental data to validate the accuracy of the computational models and to aid in the interpretation of experimental spectra.

Role As a Building Block and Synthetic Intermediate in Advanced Organic Synthesis

Applications in the Modular Assembly of Complex Organic Scaffolds

In modern synthetic chemistry, the modular assembly of complex molecules from simpler, well-defined building blocks is a cornerstone strategy. Tert-butyl cyclobutylacetate functions as an effective four-carbon building block, introducing a cyclobutane (B1203170) motif into larger molecular frameworks. The presence of the cyclobutane ring is often desired in medicinal chemistry to impart specific three-dimensional characteristics to a molecule. cancer.govru.nlnih.gov

Derivatization Strategies for Introducing Specific Functionalities

The chemical reactivity of this compound allows for its conversion into a variety of other compounds, thereby introducing new functional groups. The primary site of derivatization is the tert-butyl ester, which can be transformed through several standard organic reactions. Furthermore, while the cyclobutane ring is generally inert, advanced C-H functionalization strategies can, in principle, allow for modification of the ring itself. acs.org

Below is a table summarizing key derivatization strategies for this compound.

| Starting Functionality | Reagents and Conditions | Product Functionality | Purpose |

| Tert-butyl Ester | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Carboxylic Acid | Unmasking the acid for coupling reactions (e.g., amide formation). |

| Tert-butyl Ester | 1. SOCl₂ or (COCl)₂2. (Following hydrolysis to the acid) | Acid Chloride | Creation of a highly reactive intermediate for acylation reactions. |

| Tert-butyl Ester | 1. Hydrolysis (TFA)2. Amine (R₂NH), Coupling Agent (e.g., EDC, DCC) | Amide | Introduction of nitrogen-containing groups and peptide linkages. |

| Tert-butyl Ester | Lithium Aluminum Hydride (LiAlH₄) in THF | Primary Alcohol | Reduction of the carbonyl group to introduce a hydroxyl functionality. |

These transformations highlight the versatility of this compound as a precursor for a range of other cyclobutane-containing molecules.

The Cyclobutyl Ring as a Constrained Scaffold in Synthetic Targets

The cyclobutane ring is not a flat, planar square. Instead, it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure. libretexts.orglibretexts.orgopenstax.org This non-planar, three-dimensional structure is a key feature exploited in the design of synthetic targets, particularly in medicinal chemistry. nih.govnih.gov

When incorporated into a larger molecule, the cyclobutane ring acts as a conformationally constrained scaffold. nih.govnih.gov It restricts the number of low-energy shapes the molecule can adopt by limiting the free rotation of chemical bonds. This conformational rigidity is highly advantageous in drug design, as it can pre-organize the molecule into a specific shape that fits optimally into the binding site of a biological target like an enzyme or receptor. This can lead to increased potency and selectivity. The cyclobutane moiety is increasingly utilized to reduce planarity, improve metabolic stability, and serve as a bioisostere for other groups, such as aromatic rings. nih.govnih.gov

The Tert-butyl Group as a Protecting Group in Multi-Step Syntheses

In a multi-step synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl ester in this compound serves precisely this function, acting as a robust protecting group for the carboxylic acid. thieme.dethieme-connect.com

The steric bulk of the tert-butyl group prevents nucleophiles from attacking the ester's carbonyl carbon, making it resistant to basic hydrolysis and many reducing agents that would readily cleave simpler esters like methyl or ethyl esters. thieme-connect.comyoutube.com This stability allows chemists to perform a wide range of chemical transformations on other parts of a molecule without affecting the protected carboxylic acid.

When the synthesis is complete, the protecting group can be selectively removed under specific, mild acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free carboxylic acid. thieme.delibretexts.org

The table below outlines the stability profile of the tert-butyl ester protecting group.

| Reagent/Condition | Stability of Tert-butyl Ester | Rationale |

| Strong Bases (e.g., NaOH, KOH) | Stable | Steric hindrance prevents nucleophilic attack required for saponification. |

| Nucleophiles (e.g., Amines, Grignards) | Stable | Steric hindrance prevents addition-elimination reactions at the carbonyl. |

| Many Reducing Agents (e.g., NaBH₄) | Stable | Less electrophilic than aldehydes or ketones; resistant to mild hydrides. |

| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Does not react under conditions used to cleave benzyl (B1604629) esters. |

| Strong Acids (e.g., TFA, HCl) | Cleaved | Mechanism proceeds via a stable tert-butyl carbocation intermediate. youtube.com |

Design and Synthesis of Precursors for Retrosynthetic Strategies

Retrosynthetic analysis is the process by which chemists plan a synthesis by mentally working backward from the final target molecule to simpler, commercially available starting materials. In this context, this compound is a valuable precursor.

A common synthetic route to this compound itself involves the acid-catalyzed addition of cyclobutanecarboxylic acid to isobutene. thieme.degoogle.com This provides a straightforward method for its preparation.

Exploration of Chemical Reactivity and Transformations

Transformations at the Ester Linkage (e.g., reduction, amidation)

The ester functionality is a primary site for chemical modification, including reduction to an alcohol and conversion to an amide.

Reduction: The ester group can be reduced to the corresponding primary alcohol, (2-cyclobutylethan-1-ol). This transformation typically requires strong reducing agents. While mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally used for ketones and aldehydes, they are often slow or ineffective for reducing esters unless used in high concentrations or at elevated temperatures. nih.gov More potent reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for the efficient reduction of esters to alcohols. tamu.edu The reaction involves the nucleophilic addition of a hydride to the ester carbonyl, followed by elimination of the tert-butoxide leaving group and a second hydride addition to the intermediate aldehyde.

Amidation: Amidation of tert-butyl cyclobutylacetate involves the reaction of the ester with an amine to form the corresponding N-substituted cyclobutylacetamide. Direct amidation of esters is often challenging. However, several catalytic methods have been developed for the amidation of esters. One approach involves the use of tert-butoxide-assisted amidation, which can convert various aliphatic and aromatic esters into amides with good to excellent yields under mild conditions. organic-chemistry.org Another strategy employs catalysts like SnCl₂ in conjunction with a chlorinating agent such as α,α-dichlorodiphenylmethane to generate an acid chloride in situ, which then readily reacts with amines. organic-chemistry.orgorganic-chemistry.org Furthermore, borontrifluoride-based catalysts, specifically B(OCH₂CF₃)₃, have been shown to be effective for direct amidation reactions, particularly when using tert-butyl acetate (B1210297) as a solvent, which suggests applicability to tert-butyl esters. nih.govrsc.orgresearchgate.net

Table 1: Selected Catalytic Systems for Amidation of Esters

| Catalyst/Reagent | Amine Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide | Various amines | Technical-grade THF, water, air | Good to excellent yields of amides. | organic-chemistry.org |

| SnCl₂ / α,α-dichlorodiphenylmethane | Various alcohols and amines | DCE solvent, mild conditions | High yields of corresponding esters and amides. organic-chemistry.org | organic-chemistry.org |

| B(OCH₂CF₃)₃ | Polar and less nucleophilic amines | tert-butyl acetate solvent, Dean-Stark conditions | Effective for challenging pharmaceutically relevant substrates. nih.gov | nih.gov |

Chemical Modifications of the Cyclobutyl Ring (e.g., strain-release reactions)

The cyclobutyl ring, while more stable than its cyclopropyl (B3062369) counterpart, possesses significant ring strain (approximately 26 kcal/mol) that can be harnessed in chemical synthesis. Strain-release reactions provide a pathway to more complex molecular architectures. A key strategy involves the use of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). nih.gov These molecules can undergo ring-opening reactions with nucleophiles or radicals to generate functionalized cyclobutane (B1203170) derivatives. nih.gov

For instance, sulfonyl-substituted BCBs are stable yet highly reactive intermediates. nih.gov They can react with a variety of amines in the presence of an accelerant like LiCl to produce N-cyclobutyl amines. nih.gov The sulfonyl group acts as a handle for further functionalization. nih.gov This strain-release strategy allows for the direct installation of a cyclobutyl moiety onto a target molecule. nih.gov While this approach builds the cyclobutane ring during the reaction, it illustrates a powerful method for accessing substituted cyclobutanes that could be analogous to derivatives of this compound.

Table 2: Examples of Strain-Release Reactions for Cyclobutane Synthesis

| Strained Precursor | Reagent/Nucleophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Arylsulfonylbicyclobutane | Amines / LiCl | Substituted Cyclobutylamines | Placement of EWG's on the aryl ring increases reactivity. | baranlab.org |

| Bicyclo[1.1.0]butyl boronic ester | O, S, N-nucleophiles | 1,1,3-functionalized cyclobutanes | α-selective nucleophilic addition catalyzed by Cu(I). researchgate.net | researchgate.net |

| Bicyclo[1.1.0]butanes (BCBs) | Heterocyclic olefins | Bicyclo[2.1.1]hexanes (BCHs) | [2π+2σ]-photocycloaddition via triplet energy transfer. | researchgate.net |

Functional Group Interconversions of the Acetate Moiety

The primary functional group interconversion for the acetate portion of this compound is the hydrolysis or cleavage of the tert-butyl ester to yield cyclobutylacetic acid. The tert-butyl group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to removal under specific, often acidic, conditions. nih.gov

Deprotection typically requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which facilitate the cleavage of the C-O bond via formation of a stable tert-butyl cation. rsc.org However, milder and more selective methods have been developed. For example, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl esters while tolerating other sensitive groups. organic-chemistry.org Another innovative catalytic method uses the tris-4-bromophenylamminium radical cation ("Magic Blue") in combination with triethylsilane to achieve de-tert-butylation under mild, non-acidic conditions. nih.gov This method is chemoselective and can deprotect a tert-butyl ester in the presence of other ester types, such as an ethyl ester. nih.gov

Table 3: Methods for Deprotection of Tert-butyl Esters

| Reagent(s) | Conditions | Advantage | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid | Mild | Environmentally benign, selective. | organic-chemistry.org |

| Tris-4-bromophenylamminium radical cation (Magic Blue), triethylsilane | Catalytic, mild | High chemoselectivity, avoids strong acids. nih.gov | nih.gov |

| SOCl₂ | Room temperature | Selectively converts tert-butyl esters to acid chlorides. | organic-chemistry.org |

Stereochemical Control and Diastereomeric Ratios in Chemical Reactions

When this compound is modified to contain one or more stereocenters, controlling the stereochemical outcome of subsequent reactions becomes critical. For example, if the cyclobutyl ring is substituted, reactions at the ester or acetate positions could be influenced by the existing stereochemistry.

In the context of reducing a ketone on a substituted cyclobutane ring (a potential derivative), the stereochemical outcome is a key consideration. The reduction of 4-tert-butylcyclohexanone (B146137) is a classic example where the approach of the hydride reagent (e.g., from NaBH₄) can occur from either the axial or equatorial face, leading to a mixture of cis and trans alcohol products. researchgate.netyoutube.com The steric bulk of the reducing agent and the substrate determines the diastereomeric ratio of the products. tamu.edu For instance, bulkier reducing agents like L-Selectride show a higher preference for axial attack, leading to the equatorial alcohol. tamu.edu

Similarly, in strain-release reactions of substituted bicyclo[1.1.0]butanes, achieving high diastereoselectivity is a significant goal. researchgate.net The use of copper catalytic systems has been shown to control the regioselectivity and diastereoselectivity of nucleophilic additions to BCBs, yielding functionalized cyclobutanes as single diastereoisomers in some cases. researchgate.net These principles of stereocontrol would be directly applicable to reactions involving chiral derivatives of this compound.

Development of Novel Reagents and Catalysts for Reactions Involving this compound

The advancement of synthetic chemistry continually provides new reagents and catalysts that could be applied to transform this compound.

For Ester Amidation: As mentioned, borate (B1201080) esters like B(OCH₂CF₃)₃ have emerged as powerful catalysts for direct amidation, offering a sustainable alternative to traditional methods that use stoichiometric activating agents. nih.govresearchgate.net Tin(II) chloride has also been identified as an effective catalyst for the one-pot synthesis of amides from tert-butyl esters. organic-chemistry.orgorganic-chemistry.org

For C-H Functionalization: Transition metal-free catalysis offers new avenues for modifying the molecule. For example, the catalytic alkoxysilylation of C(sp²)-H and C(sp³)-H bonds using tert-butyl-substituted alkoxysilyldiazenes and a potassium tert-butoxide promoter has been reported. researchgate.net Such a method could potentially be adapted to functionalize the C-H bonds of the cyclobutyl ring or the acetate group.

For tert-Butylation: While not a reaction of this compound itself, the development of new tert-butylating reagents is relevant to its synthesis. Reagents like tert-butyl 2,2,2-trichloroacetimidate, often activated by a Lewis acid, provide a mild method for forming tert-butyl esters and ethers. enamine.net The choice of Lewis acid catalyst can be crucial; for instance, Mg(ClO₄)₂ or Sc(OTf)₃ can be used to promote tert-butylation using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net

Advanced Applications in Materials Science and Polymer Chemistry

Utilization in Polymer Synthesis and Polymer Modification Reactions

The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying material properties. The cyclobutane (B1203170) ring, in particular, offers a unique combination of rigidity and chemical functionality. Polymers containing cyclobutane units can be synthesized through various methods, including the [2+2] photopolymerization of diolefinic monomers, which yields linear polymers with cyclobutane rings integrated into the main chain. researchgate.net Another approach involves using bifunctional cyclobutane-containing building blocks in traditional step-growth polymerization reactions to produce polyesters and polyamides. und.edu

In this context, a monomer derived from tert-butyl cyclobutylacetate could be polymerized to create polymers with pendant cyclobutylacetate groups. The bulky nature of both the tert-butyl and cyclobutane groups would influence chain packing, potentially increasing the polymer's glass transition temperature (Tg) and altering its solubility characteristics.

Furthermore, this compound is a candidate for post-polymerization modification, a technique that introduces functional groups onto an existing polymer chain. rsc.org A reactive polymer scaffold, for instance, could be functionalized with cyclobutanecarboxylate (B8599542) moieties. researchgate.net The tert-butyl ester serves as a protecting group for the carboxylic acid. Under acidic conditions, this group can be selectively removed to unmask a carboxylic acid group on the polymer side-chain. This newly revealed functional group can then be used for further reactions, such as cross-linking to enhance mechanical strength or grafting other molecules to impart specific functionalities like biocompatibility or stimulus-responsiveness.

Design of Monomers for Specialty Polymers and Copolymers

The design of novel monomers is critical for developing specialty polymers with tailored properties. Monomers containing cyclobutane rings are particularly valuable because they bridge the performance gap between flexible aliphatic polymers and rigid aromatic polymers. und.edu This unique structural balance provides a desirable combination of mechanical strength, thermal stability, and processability. und.edu Bicyclobutanes and cyclobutenes with electron-attracting groups have been explored as reactive monomers that polymerize to form high-molecular-weight polymers composed of cyclobutane rings, which exhibit enhanced thermal stability and higher glass-transition temperatures compared to conventional vinyl polymers. researchgate.net

A monomer based on this compound could be designed for radical or condensation polymerization. The key features of such a monomer would be:

The Cyclobutane Core: This unit introduces rigidity into the polymer backbone or side chain, which can increase the material's thermal stability and hardness. und.edu

The Tert-butyl Ester Group: This bulky group influences the polymer's solubility and acts as a latent functional site. Its removal generates poly(cyclobutylacrylic acid), creating a pH-responsive polymer or a precursor for further functionalization.

Copolymers created using a this compound-derived monomer could exhibit a range of properties depending on the co-monomer. For example, copolymerization with a hydrophilic monomer could lead to the formation of amphiphilic block copolymers, which are capable of self-assembly into complex nanostructures.

Table 1: Comparison of Thermal Properties in Cyclobutane-Containing Polymers This interactive table showcases research findings on the thermal properties of polyesters synthesized using a cyclobutane-containing monomer (CBDO-1), illustrating the impact of the rigid ring structure. und.edu

| Polymer Composition | Glass Transition Temperature (Tg) | Decomposition Temperature (T5%) |

| Polyester with CBDO-1 and Adipic Acid | 33 °C | 381 °C |

| Polyester with CBDO-1 and Suberic Acid | 40 °C | 400 °C |

| Polyester with CBDO-1 and Sebacic Acid | 38 °C | 424 °C |

| Polyester with CBDO-1 and Dodecanedioic Acid | 39 °C | 419 °C |

| Polyester with CBDO-1 and Terephthalic Acid | 114 °C | 401 °C |

Investigation in Polymer Electrolyte Development and Energy Storage Applications

The field of polymer electrolytes for energy storage devices, such as lithium-ion batteries, primarily focuses on materials capable of solvating and transporting ions efficiently. Key characteristics for a successful polymer electrolyte include a high degree of amorphism, a low glass transition temperature to ensure polymer chain mobility, and the presence of polar groups (e.g., ethers or carbonates) to coordinate with lithium ions.

The structure of this compound, being a non-polar aliphatic ester, does not inherently possess the features typically required for effective ion conduction. The bulky, rigid, and non-polar nature of the cyclobutane and tert-butyl groups would likely impede the segmental polymer motion necessary for ion transport and lack the coordinating sites to dissolve lithium salts.

However, its potential application in this area is speculative and would likely be indirect. A cyclobutane-containing monomer could be copolymerized with a traditional ion-conducting monomer, such as one containing ethylene (B1197577) oxide units. In such a system, the cyclobutane units would not participate in ion transport but could serve as rigid blocks in a block copolymer architecture. This could potentially enhance the mechanical properties of the electrolyte membrane, improving its dimensional stability and resistance to dendrite growth—a common failure mechanism in lithium batteries. The this compound-derived block would provide mechanical robustness, while the poly(ethylene oxide) block would handle ion transport. Further research would be needed to validate such a design and assess the trade-off between improved mechanical strength and potentially reduced ionic conductivity.

Applications in the Synthesis of Advanced Specialty Chemicals and Agrochemicals

In the synthesis of complex organic molecules, including specialty chemicals and agrochemicals, cyclobutane derivatives serve as valuable building blocks. watson-int.commdpi.com The strained four-membered ring is a key structural motif in a variety of biologically active compounds. This compound is a protected form of cyclobutanecarboxylic acid, a versatile precursor in multi-step syntheses. chemicalbook.com

The primary role of the tert-butyl ester group in this context is to act as a robust protecting group for the carboxylic acid functionality. This protection allows other parts of the molecule to be chemically modified without affecting the acid group. The tert-butyl group can be cleanly removed under acidic conditions, which are often orthogonal to reaction conditions used in other synthetic steps.

This strategy is particularly useful in the synthesis of:

Pharmaceutical Intermediates: The cyclobutane ring is present in several approved drugs. Derivatives of cyclobutanecarboxylic acid are used to introduce this ring system into larger, more complex drug molecules. watson-int.com

Unnatural Amino Acids: Specialty amino acids containing cyclobutane rings are used to develop peptide-based drugs with improved stability and selectivity. watson-int.com

Agrochemicals: The unique conformational properties of the cyclobutane ring can help in designing pesticides and herbicides where the three-dimensional shape of the molecule is critical for its biological activity. By using this compound, synthetic chemists can construct complex molecular scaffolds and deprotect the carboxylic acid at a late stage to form an amide, ester, or other functional group necessary for the final product.

Table 2: Examples of Bioactive Molecules Incorporating the Cyclobutane Structure This table lists examples of compounds where the cyclobutane ring, often derived from precursors like cyclobutanecarboxylic acid, is a key structural feature for biological activity.

| Compound Class | Example Application | Reference |

| Unnatural Amino Acids | Development of peptide drugs with enhanced stability and selectivity. | watson-int.com |

| Anticancer Agents | The cyclobutane ring can serve as a key skeleton for binding to specific protein targets to inhibit cancer cell proliferation. | watson-int.com |

| Functionalized Monomers | Used to prepare polymers with specific properties for self-healing or biomimetic materials. | watson-int.com |

| Polymer Modifiers | Introduction into polyamides or polyesters to improve toughness, wear resistance, and chemical resistance. | watson-int.com |

Future Research Directions and Emerging Paradigms for Tert Butyl Cyclobutylacetate

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways. For tert-butyl cyclobutylacetate, future research will likely prioritize the design of routes that are both environmentally benign and highly efficient in terms of atom economy.

Current research in the broader field of ester synthesis is exploring innovative techniques that could be adapted for this compound. One promising approach involves the use of flow microreactors, which offer enhanced heat and mass transfer, leading to improved reaction yields and selectivity in a more sustainable manner. rsc.orgamanote.com Another sustainable method that could be explored is the use of electromagnetic milling for the synthesis of tert-butyl esters, a solvent-free and base-free approach that operates without additional heating. rsc.orgbohrium.com

Furthermore, the development of synthetic routes starting from renewable feedstocks will be a key area of investigation. This could involve biocatalytic methods or the use of chemocatalytic transformations of biomass-derived platform molecules to construct the cyclobutane (B1203170) and ester moieties. Research into C-H functionalization logic presents another avenue for creating more atom-economical syntheses of complex cyclobutane structures. acs.org

Table 1: Comparison of Potential Sustainable Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Flow Microreactors | Improved yield and selectivity, enhanced safety, easier scale-up. | Reactor design and optimization, catalyst stability under flow conditions. |

| Electromagnetic Milling | Solvent-free, base-free, energy-efficient. | Scalability, understanding the mechanism of bond activation. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering, substrate scope limitations. |

| C-H Functionalization | High atom economy, reduced number of synthetic steps. | Regio- and stereoselectivity control, catalyst development. |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is fundamental for process optimization and the development of novel applications. Future research will likely employ a combination of experimental and computational methods to unravel these intricate pathways.

Computational studies, using density functional theory (DFT) and other ab initio methods, can provide valuable insights into transition states, reaction intermediates, and energy profiles. beilstein-journals.orgresearchgate.net For instance, computational modeling could be used to investigate the mechanism of esterification of cyclobutanecarboxylic acid with tert-butanol (B103910), clarifying the role of catalysts and predicting optimal reaction conditions. Similarly, the mechanisms of ring-opening or rearrangement reactions of the cyclobutane ring in this compound could be explored computationally to predict product distributions and guide synthetic efforts. acs.org

Experimental techniques such as kinetic studies, isotope labeling, and in-situ spectroscopic monitoring will be crucial for validating computational models and providing a comprehensive picture of the reaction dynamics.

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Machine learning models can be employed to optimize reaction conditions for the synthesis of this compound, maximizing yield and minimizing byproducts. researchgate.netbeilstein-journals.orgacs.orgresearchgate.net By analyzing large datasets of experimental parameters, ML algorithms can identify complex relationships and predict the optimal combination of temperature, pressure, catalyst loading, and reaction time. This data-driven approach can significantly accelerate process development and reduce experimental costs.

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Expected Impact |

| Retrosynthesis Prediction | Algorithms suggest synthetic pathways from target molecule to starting materials. | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Machine learning models predict optimal reaction conditions for yield and selectivity. | Accelerated process development and improved efficiency. |

| Property Prediction | AI models predict the physical and chemical properties of novel derivatives. | Faster screening of potential applications and materials. |

| Mechanism Elucidation | Machine learning can help analyze complex reaction data to identify mechanistic patterns. | Deeper understanding of reaction pathways. |

Exploration of Novel Catalytic Systems for Transformations

The discovery of new catalysts is a cornerstone of chemical innovation. For this compound, research into novel catalytic systems will focus on enhancing the efficiency, selectivity, and sustainability of its synthesis and subsequent transformations.

Photocatalysis is an emerging area with significant potential for the synthesis and functionalization of cyclobutane-containing molecules. acs.orgnih.govrsc.org Visible-light-mediated photocatalysis could enable novel cycloaddition reactions to form the cyclobutane ring or facilitate the introduction of new functional groups onto the pre-existing scaffold under mild conditions. organic-chemistry.org